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Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869

Core Tenet: Selective Partial Agonism at the a7
Nicotinic Acetylcholine Receptor

SSR180711 is a novel compound that has demonstrated potential therapeutic value in the
context of schizophrenia. Its primary mechanism of action is centered on its function as a
selective partial agonist of the a7 nicotinic acetylcholine receptor (a7-nAChR).[1][2][3] This
interaction is believed to address some of the underlying neurobiological deficits associated
with the cognitive and potentially the positive and negative symptoms of schizophrenia.

The a7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system,
particularly in brain regions implicated in the pathophysiology of schizophrenia, such as the
hippocampus and prefrontal cortex. These receptors play a crucial role in modulating various
neurotransmitter systems, including glutamate, GABA, dopamine, and acetylcholine, all of
which are thought to be dysregulated in schizophrenia.

Binding Profile and Functional Activity

SSR180711 exhibits a high affinity and selectivity for both human and rat a7-nAChRs. In
functional assays, it acts as a partial agonist, meaning it binds to and activates the receptor but
with a lower maximal effect compared to a full agonist. This partial agonism is a key
characteristic, as it may offer a more modulated therapeutic effect with a potentially better
safety profile than full agonists.
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Parameter Species Value Reference
Binding Affinity (Ki) Human a7-nAChR 14 +1 nM [1]
Rat a7-nAChR 22 £ 4 nM [1]
Functional Activity Human a7-nAChR
4.4 uM [1]

(EC50) (Xenopus oocytes)
Human a7-nAChR

0.9 uM [1]

(GHA4C1 cells)

o o Human a7-nAChR
Intrinsic Activity (X tes) 51% [1]
enopus oocytes

Human a7-nAChR

36% [1]
(GHA4C1 cells)

Brain Penetration Mouse (ex vivo [3H]a-
8 mg/kg p.o. [1]

(ID50) bungarotoxin binding)

Modulation of Neurotransmitter Systems

The therapeutic potential of SSR180711 in schizophrenia is largely attributed to its ability to
modulate key neurotransmitter systems that are dysregulated in the disorder.

Glutamatergic and GABAergic Systems

SSR180711 has been shown to enhance both glutamatergic and GABAergic
neurotransmission. In hippocampal slices, it increases the amplitude of both excitatory
postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal
cells.[1] This balanced enhancement of both excitatory and inhibitory signaling may contribute
to the stabilization of neural circuits that are disrupted in schizophrenia.

Dopaminergic System

In the prefrontal cortex, an area crucial for executive function and often showing hypofrontality
in schizophrenia, SSR180711 increases extracellular dopamine levels.[3] This effect is
significant as diminished prefrontal dopamine activity is linked to the cognitive and negative
symptoms of the disorder.
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Cholinergic System

Microdialysis studies have demonstrated that SSR180711 dose-dependently increases

extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving

rats.[1] This enhancement of cholinergic tone is another mechanism through which SSR180711

may improve cognitive function.

Neurotransmitte

Brain Region Effect Dose (i.p.) Reference
r
Increased
Dopamine Prefrontal Cortex  extracellular MED: 1 mg/kg [3]
levels
) Hippocampus & Dose-dependent
Acetylcholine 3-10 mg/kg [1]

Prefrontal Cortex

increase

Signaling Pathway of SSR180711 at the a7-nAChR
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SSR180711 signaling cascade via the a7-nAChR.

Experimental Protocols for Key Preclinical Studies
Latent Inhibition (LI) Model

The latent inhibition model is used to assess attentional processes, which are known to be
deficient in schizophrenia. LI refers to the observation that pre-exposure to a stimulus without
reinforcement retards subsequent learning about that stimulus when it is paired with
reinforcement.

Experimental Workflow:
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Workflow for the Latent Inhibition experiment.

Methodology:

o Animal Model: The study utilized rat models of schizophrenia, including those treated with
amphetamine (to model positive symptoms) or MK-801 (to model cognitive deficits).

e Drug Administration: SSR180711 was administered intraperitoneally (i.p.) at doses of 0.3, 1,
and 3 mg/kg.

e Procedure:

o Pre-exposure: One group of rats was repeatedly exposed to a tone stimulus without any
consequence. The control group was not pre-exposed to the tone.
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o Conditioning: Both groups were then subjected to a conditioning paradigm where the
same tone was paired with a mild foot shock.

o Testing: The conditioned emotional response (e.g., freezing behavior) to the tone was
measured.

o Results: SSR180711 was found to reverse the disruption of latent inhibition caused by
amphetamine and to alleviate the abnormally persistent LI induced by MK-801.[2] This
suggests that SSR180711 may have therapeutic effects on both the positive and cognitive
symptoms of schizophrenia.[2]

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory, particularly
episodic memory, which is often impaired in individuals with schizophrenia.

Methodology:

» Animal Model: The study used mice with cognitive deficits induced by the repeated
administration of phencyclidine (PCP), an NMDA receptor antagonist that models certain
aspects of schizophrenia.

e Drug Administration: SSR180711 was administered i.p. at doses of 0.3 or 3.0 mg/kg/day for
two consecutive weeks.

e Procedure:
o Habituation: Mice were first habituated to an open-field arena.

o Training (Familiarization) Phase: Mice were placed in the arena with two identical objects
and allowed to explore them for a set period.

o Testing Phase: After a retention interval, one of the familiar objects was replaced with a
novel object, and the mice were returned to the arena. The time spent exploring the novel
object versus the familiar object was recorded.

e Results: Subchronic administration of SSR180711 significantly improved the PCP-induced
cognitive deficits in the NOR test. This effect was blocked by the co-administration of a
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selective a7-nAChR antagonist, confirming the receptor-specific action of SSR180711.

In Vivo Microdialysis

Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular
fluid of specific brain regions in freely moving animals.

Methodology:
« Animal Model: The experiments were conducted in freely moving rats.
e Procedure:

o A microdialysis probe was surgically implanted into the brain region of interest (e.qg.,
prefrontal cortex or hippocampus).

o Atrtificial cerebrospinal fluid was slowly perfused through the probe, allowing for the
diffusion of extracellular neurotransmitters into the dialysate.

o The collected dialysate samples were then analyzed using high-performance liquid
chromatography (HPLC) to quantify the concentrations of dopamine and acetylcholine.

e Drug Administration: SSR180711 was administered i.p. at doses of 3-10 mg/kg.

e Results: SSR180711 produced a dose-dependent increase in the extracellular levels of both
dopamine and acetylcholine in the prefrontal cortex and hippocampus.[1][3]

Summary of Preclinical Efficacy

The preclinical data for SSR180711 provide a strong rationale for its investigation as a potential
treatment for schizophrenia. Its ability to modulate multiple neurotransmitter systems through
the selective partial agonism of a7-nAChRs suggests a multifaceted mechanism of action that
could address the complex neurobiology of the disorder.
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Preclinical Effect of ]
Symptom Dose (i.p.) Reference
_ Model SSR180711
Domain
) Alleviated
N o MK-801-induced
Cognitive Deficits ) ) abnormally 0.3, 1, 3 mg/kg [2]
LI disruption )
persistent LI
PCP-induced
- o Improved 3.0 mg/kg/day
cognitive deficits )
performance (subchronic)
(NOR)
N Amphetamine-
Positive ] Reversed
induced LI ] ] 1, 3 mg/kg [2]
Symptoms _ _ disruption
disruption
Conclusion

SSR180711's mechanism of action in schizophrenia is centered on its role as a selective partial

agonist at the a7 nicotinic acetylcholine receptor. Through this interaction, it modulates the

release of several key neurotransmitters, including glutamate, GABA, dopamine, and

acetylcholine, in brain regions critical for cognition and behavior. Preclinical studies have

demonstrated its potential to ameliorate cognitive deficits and some of the positive symptoms

associated with schizophrenia. This in-depth understanding of its pharmacological profile

provides a solid foundation for its further clinical development as a novel therapeutic agent for

this complex disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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